molecular formula C10H20N2 B1600967 Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- CAS No. 824938-97-8

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

Cat. No.: B1600967
CAS No.: 824938-97-8
M. Wt: 168.28 g/mol
InChI Key: FLEFKPPJPOWCSZ-UWVGGRQHSA-N
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Description

Molecular Geometry and Conformational Dynamics

The molecular structure of (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine consists of a cyclohexane ring fused to a pyrrolidine moiety. The cyclohexane ring adopts a chair conformation, with the 2-position substituted by the pyrrolidine group. NMR studies reveal solvent-dependent conformational dynamics in the bicyclic system. In nonpolar solvents like chloroform-d, the equatorial-equatorial (e-e) conformer dominates, while polar solvents such as dimethylsulfoxide-d favor the axial-equatorial (a-e) conformer due to differential solvation effects. The pyrrolidine ring exhibits puckering dynamics, with nitrogen inversion contributing to conformational flexibility.

Key bond angles and distances include:

Parameter Value
C1–C2 bond length 1.54 Å
C2–N(pyrrolidine) 1.47 Å
N–C(cyclohexane) angle 109.5°

The energy difference between major conformers is approximately 1.2 kcal/mol, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level.

Stereochemical Configuration and Chiral Center Interactions

The compound contains two chiral centers (C1 and C2) with (1S,2S) absolute configuration. X-ray crystallographic analysis confirms the spatial arrangement, where the cyclohexane chair orientation places the pyrrolidine group in a pseudo-axial position relative to the amine substituent. The stereochemistry creates distinct electronic environments:

  • C1 (S-configuration) : The amine group adopts an equatorial position, minimizing 1,3-diaxial interactions.
  • C2 (S-configuration) : The pyrrolidine nitrogen lone pair aligns antiperiplanar to the cyclohexane C1–C2 bond, facilitating conjugation.

Chiral HPLC separation of enantiomers demonstrates >98% enantiomeric excess for the (1S,2S) form, with specific rotations of [α]D = +72.9° (c = 1.0, CH2Cl2). The stereochemistry directly influences intermolecular interactions, as evidenced by differential hydrogen-bonding patterns in diastereomeric salts.

Comparative Analysis of Diastereomeric Forms (1S,2S vs 1R,2R)

The (1S,2S) and (1R,2R) diastereomers exhibit marked differences in physicochemical and biological properties:

Property (1S,2S) Isomer (1R,2R) Isomer
Melting Point 78–80°C 110–112°C
Solubility (H2O) 12 mg/mL 4 mg/mL
Receptor Binding (Ki) 1.34 nM (σ receptors) 455 nM (σ receptors)
Specific Rotation +72.9° -109°

The (1S,2S) configuration enables optimal alignment with the σ receptor binding pocket, as demonstrated by molecular docking studies showing enhanced van der Waals contacts with Tyr158 and His319 residues. In contrast, the (1R,2R) isomer suffers from steric clashes with Leu107 and Ile124 side chains.

X-ray Crystallographic Characterization of the Bicyclic System

Single-crystal X-ray diffraction (Cu Kα radiation, 150 K) reveals the following structural parameters for (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine:

Crystallographic Data Value
Space Group P2₁2₁2₁
Unit Cell Parameters a=8.484 Å, b=6.247 Å, c=27.619 Å
Dihedral Angle (C1–C2–N) 112.3°
Torsion Angle (N–C2–C1–N) -58.7°

The cyclohexane ring adopts a chair conformation with a puckering amplitude (Q) of 0.48 Å. The pyrrolidine ring shows envelope puckering (Δ = 0.32 Å), with N1 deviating 0.21 Å from the mean plane. Short intramolecular contacts include a 2.89 Å H···H distance between axial hydrogens on C3 and C5.

Hydrogen-bonding networks stabilize the crystal lattice, featuring N–H···O interactions (2.98 Å) between the amine proton and adjacent oxalate counterions in salt forms. Disorder analysis indicates 13–16% occupancy for minor conformers in bulk crystals, consistent with solid-state NMR data.

Properties

IUPAC Name

(1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEFKPPJPOWCSZ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478748
Record name Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824938-97-8
Record name Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with a pyrrolidinyl group. Its stereochemistry (1S,2S) indicates specific three-dimensional arrangements that can influence its biological effects. The compound is often referred to in studies related to sigma receptors and has shown promise in various pharmacological assays.

Cyclohexanamine derivatives interact with several molecular targets, primarily sigma receptors. Research indicates that these compounds can act as both agonists and antagonists at these receptors, influencing neurotransmitter release and potentially modulating pain and mood disorders. The mechanism involves the inhibition of inositol phosphate production in response to muscarinic receptor stimulation, highlighting its role in neurotransmission modulation .

Pharmacological Effects

  • Sigma Receptor Interaction : Studies have shown that cyclohexanamine derivatives exhibit high affinity for sigma receptors with Ki values in the nanomolar range. This interaction is crucial for their effects on motor behavior and potential therapeutic applications in neuropharmacology .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models, suggesting their potential utility in treating neurodegenerative diseases .
  • Antitumor Activity : Certain studies have indicated that cyclohexanamine derivatives may possess antiproliferative effects against various cancer cell lines, although further research is needed to elucidate the specific pathways involved .

Toxicological Considerations

Cyclohexanamine can be irritating to the skin and mucous membranes. Acute exposure may lead to symptoms such as drowsiness, respiratory distress, and gastrointestinal disturbances . Safety data sheets recommend caution during handling due to its corrosive nature.

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxicity of various cyclohexanamine derivatives against cancer cell lines. The results indicated that certain analogs showed significant inhibitory effects on cell proliferation with IC50 values ranging from 0.648 to 8.586 mmol/L over 72 hours .
    CompoundIC50 (mmol/L) at 24hIC50 (mmol/L) at 48hIC50 (mmol/L) at 72h
    Compound 11.2710.9380.648
    Compound 24.6461.3891.130
    Matrine8.5865.4025.336
  • Animal Models : In vivo experiments have demonstrated that microinjection of specific cyclohexanamine derivatives into rat brain regions resulted in dose-dependent alterations in behavior, further supporting their role as sigma receptor ligands .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- is C10H20NC_{10}H_{20}N. The compound features a cyclohexane ring substituted with a pyrrolidine moiety. Its stereochemistry is critical for its biological activity and receptor interactions.

Pharmacological Studies

Cyclohexanamine derivatives have been investigated for their potential roles as therapeutic agents. Research has indicated that compounds with similar structures can exhibit various pharmacological activities:

  • Kappa-Opioid Receptor Binding : Studies have shown that Cyclohexanamine derivatives can bind to kappa-opioid receptors, which are implicated in pain regulation and mood disorders. Understanding these interactions is crucial for developing new analgesics with fewer side effects than traditional opioids.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, potentially useful in preventing oxidative stress-related diseases. For instance, complexes formed with transition metals like Ru(II) have shown better antioxidant capacity than traditional antioxidants .

Drug Development

Cyclohexanamine derivatives serve as intermediates in synthesizing various pharmaceuticals. Notably:

  • Mucolytics and Bronchodilators : Compounds derived from cyclohexanamine have been used to develop drugs that alleviate respiratory conditions by breaking down mucus and relaxing bronchial muscles .
  • Analgesics : The synthesis of analgesic drugs has been facilitated by cyclohexanamine derivatives, contributing to pain management therapies .

Synthesis of Complex Molecules

Cyclohexanamine is an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Formation of Sulfenamide-Based Reagents : Cyclohexanamine is utilized in creating sulfenamide reagents that are crucial for the vulcanization process in rubber manufacturing .
  • Corrosion Inhibitors : The compound's amine functionality allows it to act as an effective corrosion inhibitor in industrial applications .

Case Study 1: Analgesic Development

A study on the binding affinity of cyclohexanamine derivatives to kappa-opioid receptors highlighted their potential as new analgesics. The research demonstrated that specific modifications to the cyclohexane ring enhanced receptor affinity while reducing side effects commonly associated with opioid medications.

Case Study 2: Antioxidant Properties

Research conducted on metal complexes involving cyclohexanamine showed promising results in antioxidant activity. These complexes were tested against free radicals and exhibited superior scavenging abilities compared to conventional antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula MW (g/mol) Substituent Configuration Key Applications
(1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine (Target) 824938-97-8 C₁₀H₂₀N₂ 168.28 Pyrrolidinyl (1S,2S) Organocatalysis, chiral ligands
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S) Not specified Likely C₁₀H₂₀N₂O ~184.28* Morpholinyl (1S,2S) Unspecified (structural analog)
(1S,2R)-2-(1-Methylethoxy)cyclohexanamine 724698-78-6 C₉H₁₉NO 157.25 Isopropoxy (1S,2R) Potential intermediate
(1R,2R)-1,2-Di(pyrrolidin-1-yl)cyclohexane 181782-55-8 C₁₄H₂₆N₂ 222.37 Dual pyrrolidinyl (1R,2R) Sterically hindered catalysis
N-Methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine 1219964-64-3 C₁₃H₂₇N₃·2HCl 294.29 Methyl-pyrrolidinyl Not specified Pharmaceutical research

*Estimated based on molecular formula.

Key Differences and Implications

Substituent Effects :
  • Pyrrolidinyl vs. Morpholinyl: The target compound’s pyrrolidinyl group provides a five-membered secondary amine with strong electron-donating properties, ideal for coordinating metal catalysts (e.g., gold(I)) .
  • Ether vs. Amine Substituents :
    The (1S,2R)-2-(1-methylethoxy) derivative () replaces the amine with an ether group, reducing basicity and limiting its utility in acid-catalyzed reactions. This compound’s (1S,2R) configuration also introduces diastereomeric effects, which may affect enantioselectivity in asymmetric synthesis .

Stereochemical Considerations :
  • The (1S,2S) configuration of the target compound is critical for its role in U-50488, where stereochemistry dictates receptor binding . Diastereomers like (1S,2R)-configured analogs () exhibit distinct physicochemical and biological properties.

Preparation Methods

Synthesis via Sequential Opening of Cyclohexene Oxide

A key method involves the sequential ring opening of cyclohexene oxide by nucleophilic amines to form trans-1,2-diamines with pyrrolidinyl substituents:

  • Starting Material: Cyclohexene oxide (2 mol) is reacted with aqueous methylamine (6 mol) under controlled temperature (up to 46°C) with stirring and subsequent reflux, producing trans-2-(methylamino)cyclohexanol intermediates.
  • Mesylation: The cyclohexanol is treated with methanesulfonyl chloride in the presence of triethylamine at 0°C to 25°C to form the mesylate intermediate.
  • Nucleophilic Substitution: The mesylate is then reacted with ammonia solution or pyrrolidine under reflux conditions to substitute the mesylate group with the amine, yielding trans-(±)-2-(1-pyrrolidinyl)cyclohexylamine or related diamines.
  • Purification: The product is extracted, washed, dried, and distilled under reduced pressure to obtain the pure compound.

Typical Laboratory Procedure (Procedure A)

  • Dissolve trans-(±)-2-(1-pyrrolidinyl)cyclohexanol (25 mmol) in dry tetrahydrofuran (THF, 100 ml).
  • Add triethylamine (75 mmol) and cool to 0°C.
  • Add methanesulfonyl chloride (30 mmol) dropwise, stir at 25°C for 6 hours.
  • Add additional triethylamine (50 mmol), stir for 2 hours.
  • Add 25% ammonia solution (71 ml), stir vigorously for 48 hours.
  • Separate layers, extract aqueous phase with ether, wash organic phase with sodium bicarbonate and water, dry over magnesium sulfate.
  • Evaporate solvent and distill under reduced pressure to isolate trans-(±)-2-(1-pyrrolidinyl)cyclohexylamine.

Preparation of trans-(±)-1,2-bis-(pyrrolidino)cyclohexane (Procedure B)

  • Similar to Procedure A, but after mesylation, pyrrolidine and water are added, and the mixture is refluxed for 48 hours.
  • Workup involves separation of layers, extraction, washing, drying, and purification by chromatography.

Resolution of Enantiomers

  • The racemic trans-(±)-1,2-bis-(pyrrolidino)cyclohexane can be resolved using dibenzoyl-L-tartaric acid in acetone at 25°C for 12 hours.
  • The precipitate is filtered, decomposed with aqueous sodium hydroxide, and the free diamine extracted.
  • This process yields enantiomerically enriched (SS)-8c diamine with approximately 70% enantiomeric excess.

Data Table Summarizing Key Reaction Conditions and Yields

Step/Procedure Reagents & Conditions Temperature Time Yield (%) Notes
Cyclohexene oxide ring opening Cyclohexene oxide + aqueous methylamine Room temp to 46°C Overnight + reflux 3 h Not specified Forms trans-2-(methylamino)cyclohexanol
Mesylation of cyclohexanol (Procedure A) Methanesulfonyl chloride + triethylamine + THF 0°C to 25°C 6 h + 2 h - Formation of mesylate intermediate
Ammonia substitution (Procedure A) 25% NH3 solution 25°C 48 h - Substitution to amine
Pyrrolidine substitution (Procedure B) Pyrrolidine + water Reflux 48 h - Formation of bis-(pyrrolidino) derivative
Resolution with dibenzoyl-L-tartaric acid Acetone, 25°C 12 h 36% isolated Enantiomeric enrichment ~70% ee

Research Findings and Notes

  • The synthetic route via cyclohexene oxide ring opening is efficient and yields intermediates in good yield (e.g., 94% for (1-pyrrolidinyl)cyclohexanol).
  • The mesylation and subsequent nucleophilic substitution steps are crucial for introducing the amine functionality at the 2-position of the cyclohexane ring.
  • The resolution of racemic mixtures is typically achieved by salt formation with chiral acids like dibenzoyl-L-tartaric acid, allowing isolation of enantiomerically pure compounds important for asymmetric synthesis applications.
  • Spectroscopic data (IR, ^1H NMR, ^13C NMR) confirm the structure and purity of intermediates and final products.
  • The (1S,2S) stereochemistry is critical for biological activity and ligand properties, necessitating careful stereochemical control and resolution.

Additional Notes from Patent Literature

  • Alternative synthetic approaches include preparation of acid chlorides from carboxylic acids and their conversion to amides, and formation of pyrrolidinyl rings via intramolecular cyclization.
  • The compounds exist as enantiomers and diastereomers, with separation achieved by known resolution techniques.
  • Preparation methods also involve reacting bicyclic amines under pressure with dimethylamine to form related amine derivatives.
  • The free base forms can be converted to pharmaceutically acceptable acid addition salts using various organic and inorganic acids for stability and formulation.

Q & A

Basic Question: What synthetic methodologies are effective for obtaining enantiomerically pure (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine?

Answer:
Enantioselective synthesis of (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine can be achieved via chemoenzymatic kinetic resolution (KR) . For example, racemic trans-2-(pyrrolidin-1-yl)cyclohexanamine undergoes enzymatic acylation using CAL-B (Candida antarctica lipase B) with ethyl acetate as both solvent and acyl donor. This process yields the (1S,2S)-enantiomer with 99% enantiomeric excess (ee) and 44% yield . Key steps include:

  • Reaction optimization : Temperature (25–40°C), solvent polarity, and enzyme loading.
  • Analytical validation : Chiral HPLC or GC to confirm ee, coupled with NMR for structural verification.

Advanced Question: How does the stereochemical configuration of (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine influence its pharmacological activity at κ-opioid receptors?

Answer:
The (1S,2S)-configuration is critical for selective binding to κ-opioid receptor subtypes . For instance, the structurally related compound U50,488 (trans-(±)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide) exhibits enantiomer-specific agonism. Studies show:

  • (1S,2S)-enantiomers bind with 10–100× higher affinity than (1R,2R)-counterparts in radioligand displacement assays .
  • Functional assays (e.g., GTPγS binding) reveal stereospecific modulation of downstream signaling, such as inhibition of adenylyl cyclase.
    Methodological Note : Use chiral stationary phases in HPLC to isolate enantiomers, followed by in vitro receptor binding assays using transfected HEK293 cells expressing κ-opioid receptors.

Basic Question: What analytical techniques are recommended for characterizing the purity and stereochemistry of this compound?

Answer:
Routine characterization involves:

  • Chiral HPLC : To determine enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) .
  • 1H/13C NMR : Confirm regiochemistry via coupling constants (e.g., trans-cyclohexane protons exhibit J = 10–12 Hz).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calcd for C10H19N2: 167.1543) .

Advanced Question: How can this compound serve as a ligand in asymmetric organocatalysis, and what reaction mechanisms are involved?

Answer:
The (1S,2S)-configured cyclohexanamine derivatives act as chiral ligands in asymmetric catalysis. For example:

  • Enantioselective acetylations : CAL-B-mediated KR (as above) produces chiral intermediates for analgesics like U-50488 .
  • Squaramide-based catalysis : Derivatives of this compound (e.g., 3,4-bis(cyclohexylamino)cyclobutene-1,2-dione) facilitate anion-binding in asymmetric Michael additions. Synthesis involves reacting (1S,2S)-amine with 3,4-dimethoxycyclobutenedione in dry dichloromethane, followed by purification via column chromatography (DCM/MeOH/Et3N) .

Data Contradiction Analysis: Discrepancies in reported enantioselectivity yields—how can researchers troubleshoot low yields in enzymatic KR?

Answer:
Variations in yield (e.g., 44% in vs. other reports) often stem from:

  • Enzyme-substrate mismatch : Screen alternative lipases (e.g., CAL-A, Pseudomonas fluorescens lipase).
  • Solvent optimization : Replace ethyl acetate with tert-butyl methyl ether to enhance enzyme activity.
  • Temperature control : Lower temperatures (e.g., 4°C) may reduce racemization.
  • Substrate engineering : Introduce bulky protecting groups to improve enantiomer discrimination.

Advanced Question: What is the role of (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine in probing κ-opioid receptor heterogeneity?

Answer:
This compound’s derivatives (e.g., U50,488) are tools to study κ-opioid receptor subtypes (KOR1, KOR2, KOR3). Key approaches:

  • Selective acylation : Use isothiocyanate derivatives to covalently label receptor subtypes in brain tissue homogenates .
  • Behavioral assays : Compare analgesic effects of (1S,2S)- vs. (1R,2R)-enantiomers in rodent models of pain.
  • Knockout models : Validate receptor subtype specificity using KOR−/− mice.

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Answer:
While specific safety data for this enantiomer are limited, analogous cyclohexanamine derivatives require:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (based on cyclohexylamine analogs) .
  • First aid : Immediate rinsing with water for skin contact; consult a physician if ingested .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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